molecular formula C12H12ClN3O2 B1456026 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide CAS No. 1365962-79-3

2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide

Cat. No. B1456026
CAS RN: 1365962-79-3
M. Wt: 265.69 g/mol
InChI Key: ICPWBUNELMUFED-UHFFFAOYSA-N
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Description

“2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” is not detailed in the available resources.


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the available resources.

Scientific Research Applications

Immunomodulating Activity

2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide and its derivatives have been studied for their immunomodulating activities. A research conducted by Doria et al. (1991) synthesized a series of related compounds and found them effective in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. One particular compound was highlighted for further pharmacological investigation due to its effectiveness in preventing adjuvant-induced arthritis in rats (Doria et al., 1991).

Spectroscopic Characterization and Antimicrobial Activity

The compound has also been a subject of spectroscopic characterization and antimicrobial activity studies. Salian et al. (2017) synthesized and performed spectroscopic characterization of a similar compound, highlighting its potential in this field. Moreover, Viji et al. (2020) analyzed a related molecule using quantum chemical methods and vibrational spectral techniques, discovering antifungal and antibacterial effects (Salian et al., 2017); (Viji et al., 2020).

Antidepressant Activity

Additionally, research has been conducted on its antidepressant properties. Mathew et al. (2014) synthesized derivatives of the compound and evaluated them for antidepressant and neurotoxicity screening, indicating the compound's potential in mental health treatment (Mathew et al., 2014).

Antimicrobial and Antifungal Evaluation

The compound's antimicrobial and antifungal capabilities have been further explored. Gupta et al. (2016) synthesized a series of derivatives and found them to exhibit good to moderate antifungal activity against various pathogens (Gupta et al., 2016).

Selective Fluorescent Sensor for Zinc Ion

Gong et al. (2011) reported the synthesis of a pyrazoline derivative for the selective determination of zinc ions, showcasing the compound's application in chemical sensing (Gong et al., 2011).

Anticonvulsant Agents

Research by Bhandari et al. (2013) on new 2-pyrazoline derivatives, including this compound, highlighted its potential as an anticonvulsant agent (Bhandari et al., 2013).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques are being explored .

properties

IUPAC Name

2-chloro-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-8(13)12(18)14-10-7-11(17)16(15-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWBUNELMUFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156740
Record name Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365962-79-3
Record name Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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